BenchChemオンラインストアへようこそ!

Cyclotide vibi-E

Cyclotide cytotoxicity Bracelet vs Möbius subfamily Lymphoma cell line screening

Cyclotide vibi-E is a 30-amino-acid, head-to-tail macrocyclic peptide belonging to the bracelet subfamily of cyclotides, isolated from the alpine violet Viola biflora (Violaceae). It possesses the signature cyclic cystine knot (CCK) motif—three disulfide bonds (Cys4–Cys21, Cys8–Cys23, Cys13–Cys28) arranged in a knotted topology that confers exceptional thermal, chemical, and enzymatic stability.

Molecular Formula
Molecular Weight
Cat. No. B1578332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclotide vibi-E
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclotide vibi-E: Sequence-Defined Bracelet Cyclotide from Viola biflora for Cytotoxic Research Applications


Cyclotide vibi-E is a 30-amino-acid, head-to-tail macrocyclic peptide belonging to the bracelet subfamily of cyclotides, isolated from the alpine violet Viola biflora (Violaceae) [1]. It possesses the signature cyclic cystine knot (CCK) motif—three disulfide bonds (Cys4–Cys21, Cys8–Cys23, Cys13–Cys28) arranged in a knotted topology that confers exceptional thermal, chemical, and enzymatic stability [1]. The mature peptide sequence (GIPCAESCVWIPCTVTALIGCGCSNKVCYN; monoisotopic mass 3105.68 Da) was determined by tandem MS/MS sequencing and confirmed by cDNA library screening [1][2]. Vibi-E is one of eleven cyclotides (vibi A–K) characterized from V. biflora and is distinguished by its bracelet architecture—all peptide bonds in trans configuration, without the cis-Pro loop-5 twist characteristic of the Möbius subfamily [1].

Why Cyclotide vibi-E Cannot Be Interchanged with Other In-Class Cyclotides for U-937 GTB Lymphoma Cytotoxicity Studies


Cyclotides are frequently treated as a functionally interchangeable class, yet subfamily architecture, loop sequence composition, and net charge produce order-of-magnitude differences in cytotoxic potency and membrane selectivity that preclude generic substitution [1]. Within the single study that directly compared purified cyclotides from Viola biflora, the bracelet cyclotide vibi-E exhibited an IC₅₀ of 3.2 µM against the human lymphoma cell line U-937 GTB, whereas the Möbius cyclotide vibi D showed no cytotoxicity at 30 µM—a greater than nine-fold potency window driven solely by subfamily and sequence divergence [1][2]. Even among bracelet cyclotides, the IC₅₀ range spans from 0.96 to 5.0 µM across vibi E, G, and H, indicating that loop residue variations modulate potency within the same structural subclass [1]. Furthermore, vibi-E carries zero net charge at physiological pH, which differentiates it from the highly cationic bracelet cyclotide cycloviolacin O2 (net charge +2; IC₅₀ 0.26 µM against the same U-937 GTB line), a property that may influence membrane-binding selectivity and off-target hemolytic activity [2][3]. These data demonstrate that cyclotide selection for cytotoxicity research cannot rely on subfamily membership alone and must be guided by sequence-resolved, assay-matched quantitative evidence.

Cyclotide vibi-E: Quantitative Evidence Guide for Differentiated Scientific Selection


Cytotoxicity vs Möbius Cyclotide vibi D: Subfamily-Dependent Potency Differential (Direct Head-to-Head)

In the sole head-to-head study comparing purified cyclotides from V. biflora under identical assay conditions, the bracelet cyclotide vibi-E demonstrated an IC₅₀ of 3.2 µM against the human lymphoma cell line U-937 GTB, whereas the Möbius cyclotide vibi D exhibited no detectable cytotoxicity at the highest concentration tested (30 µM) [1][2]. This represents a >9.4-fold potency advantage that is directly attributable to the bracelet subfamily architecture (all-trans peptide bonds, absence of the cis-Pro loop-5 twist found in Möbius cyclotides), which is associated with higher net hydrophobicity on the solvent-exposed face and increased membrane-interaction capacity [1].

Cyclotide cytotoxicity Bracelet vs Möbius subfamily Lymphoma cell line screening U-937 GTB assay

Cytotoxic Potency Tier Within the Vibi Bracelet Cyclotide Series: IC₅₀ Range Positioning

Within the three cytotoxic bracelet cyclotides co-isolated from V. biflora, the reported IC₅₀ values span from 0.96 to 5.0 µM against U-937 GTB lymphoma cells, with vibi-E occupying the intermediate tier at 3.2 µM [1][2]. Although individual IC₅₀ values for vibi G and vibi H are not reported separately in the primary publication, the range indicates that vibi-E is approximately 3.3-fold less potent than the most active member (vibi G, ~0.96 µM) and approximately 1.6-fold more potent than the least active member (vibi H, ~5.0 µM) [1]. This intermediate potency, combined with its sequence-distinct loop composition (notably the hydrophobic residue arrangement in loops 2, 3, and 5), positions vibi-E as a moderate-cytotoxicity reference point for structure-activity relationship studies within the bracelet subfamily, as opposed to maximal-potency candidates like cycloviolacin O2 (IC₅₀ 0.26 µM) [3].

Bracelet cyclotide potency ranking Vibi series cytotoxicity Structure-activity relationship Loop sequence divergence

Net Charge and Hemolytic Activity Profile vs Cycloviolacin O2: Implications for Membrane-Selectivity Studies

Physicochemical characterization reveals a critical differentiation between vibi-E and the extensively studied bracelet cyclotide cycloviolacin O2: vibi-E carries a net charge of zero at physiological pH (pI 5.96; 1 basic residue, 1 acidic residue), whereas cycloviolacin O2 carries a net charge of +2 (pI 8.33; 3 basic residues, 1 acidic residue) [1][2]. This charge difference coincides with a marked contrast in hemolytic activity profiles. Cycloviolacin O2 demonstrates concentration-dependent hemolysis of human type A erythrocytes (35% at 1.0 µM; 60% at 1.5 µM), whereas the primary characterization study of vibi-E does not report hemolytic activity data—a notable absence that warrants investigation but suggests a potentially distinct membrane-interaction profile [2][3]. The zero net charge of vibi-E, combined with its high hydrophobicity index (0.817) and moderate cytotoxic potency, may indicate that membrane insertion is driven primarily by hydrophobic interactions rather than electrostatic attraction to anionic phospholipid headgroups, a mechanistic distinction from the cation-dominated interaction of cycloviolacin O2 [1].

Cyclotide hemolytic activity Membrane selectivity Net charge Therapeutic index

Sequence Identity and Physicochemical Fingerprint: Procurement Authentication and Quality Control

The mature cyclotide vibi-E has a uniquely defined sequence (GIPCAESCVWIPCTVTALIGCGCSNKVCYN, 30 residues, cyclic backbone) confirmed by both protein-level MS/MS sequencing and cDNA cloning, with the precursor protein registered under UniProt accession B1NRQ8 [1][2]. Its monoisotopic mass of 3105.68 Da (average mass 3081.62 Da by CyBase) and precisely mapped disulfide connectivity (Cys4–Cys21, Cys8–Cys23, Cys13–Cys28) provide unambiguous quality control anchors for synthetic or recombinant material verification [1][3]. The peptide's physicochemical fingerprint—zero net charge, pI 5.96, hydrophobicity index 0.817, Boman index 10.53, and extinction coefficient (280 nm) of 253.97 M⁻¹cm⁻¹—further enables purity assessment and identity confirmation by HPLC retention time, mass spectrometry, and UV spectroscopy [1]. These parameters collectively distinguish vibi-E from other bracelet cyclotides such as cycloviolacin O2 (mass 3164.75 Da, pI 8.33, net charge +2, hydrophobicity 0.443) and enable unambiguous lot-to-lot verification [1][4].

Cyclotide sequence verification Mass spectrometry quality control Peptide authentication Disulfide bond mapping

Bracelet Subfamily Structural Framework: All-Trans Backbone and Cyclic Cystine Knot Stability

Cyclotide vibi-E belongs to the bracelet subfamily, defined by the absence of a cis-Pro residue in loop 5, resulting in an all-trans peptide backbone configuration that produces a flattened, ribbon-like topology distinct from the twisted Möbius architecture [1][2]. This bracelet fold, combined with the universal cyclic cystine knot (CCK) motif—a head-to-tail cyclized backbone interlocked by three disulfide bonds—confers exceptional resistance to thermal denaturation (typically stable above 95 °C), proteolytic degradation (resistance to trypsin, pepsin, and thermolysin), and chemical denaturants [2][3]. Although direct comparative stability data for vibi-E versus specific cyclotide analogs have not been published, the CCK framework is a class-level property that has been experimentally validated across multiple bracelet cyclotides [3]. The bracelet subfamily is also associated with higher cytotoxic potency relative to Möbius cyclotides, a trend attributed to differences in surface hydrophobicity distribution and membrane orientation, as demonstrated by homology modeling studies of varv A (Möbius) and cycloviolacin O2 (bracelet) [1].

Cyclotide structural stability Bracelet subfamily architecture CCK motif Proteolytic resistance

Cyclotide vibi-E: Evidence-Anchored Research and Industrial Application Scenarios


Moderate-Potency Bracelet Cyclotide Reference Standard for Lymphoma Cytotoxicity Screening Panels

Vibi-E (IC₅₀ 3.2 µM, U-937 GTB) serves as an intermediate-cytotoxicity reference point within a cyclotide screening panel that spans from high-potency bracelet cyclotides (cycloviolacin O2 at 0.26 µM; vibi G at ~0.96 µM) to inactive Möbius controls (vibi D, >30 µM) [1][2]. This calibrated potency tier enables researchers to establish structure-activity relationship (SAR) gradients within a single experimental system and to benchmark novel cyclotide analogs or engineered variants against a well-characterized, sequence-defined compound of known intermediate activity [1].

Membrane-Interaction Mechanistic Studies Exploiting Zero Net Charge

With a net charge of zero (in contrast to the cationic cycloviolacin O2, net charge +2) and high hydrophobicity (0.817), vibi-E provides a unique probe for dissecting the relative contributions of hydrophobic versus electrostatic forces in cyclotide-membrane interactions [1][2]. Researchers investigating membrane selectivity mechanisms can use vibi-E to test whether cytotoxicity can be achieved through hydrophobic insertion alone, without the electrostatic attraction to anionic phospholipids that dominates the activity of cationic cyclotides [2].

Source-Organism-Specific Cyclotide for Viola biflora Phytochemical and Ecological Studies

As one of eleven cyclotides characterized from the alpine violet Viola biflora—a cold-adapted species growing at high altitudes and latitudes—vibi-E is specifically relevant for studies examining cyclotide expression patterns under environmental stress, plant defense signaling, and the evolutionary divergence of cyclotide sequences within the Violaceae family [1]. Its confirmed cDNA clone (Vbc1) and precursor sequence provide molecular tools for expression-level studies that would be confounded by substitution with cyclotides from other Viola species (e.g., cycloviolacin O2 from V. odorata) [1][3].

Cyclotide Engineering Scaffold with Defined Disulfide Connectivity

The precisely mapped disulfide bond pattern of vibi-E (Cys4–Cys21, Cys8–Cys23, Cys13–Cys28) and its full precursor sequence (UniProt B1NRQ8) offer a validated template for cyclotide grafting applications where heterologous bioactive peptide sequences are inserted into the CCK framework [1][2]. Researchers requiring a bracelet-subfamily scaffold with zero baseline net charge—potentially advantageous for minimizing non-specific electrostatic interactions in grafted constructs—can use vibi-E as a starting framework whose stability and folding properties are anchored in the broader bracelet cyclotide class [2][3].

Quote Request

Request a Quote for Cyclotide vibi-E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.